

Preliminary In Vitro Profile of NCT-506: A Technical Overview

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Compound of Interest		
Compound Name:	NCT-506	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of **NCT-506**, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). The data herein is compiled from publicly available research to facilitate further investigation and drug development efforts.

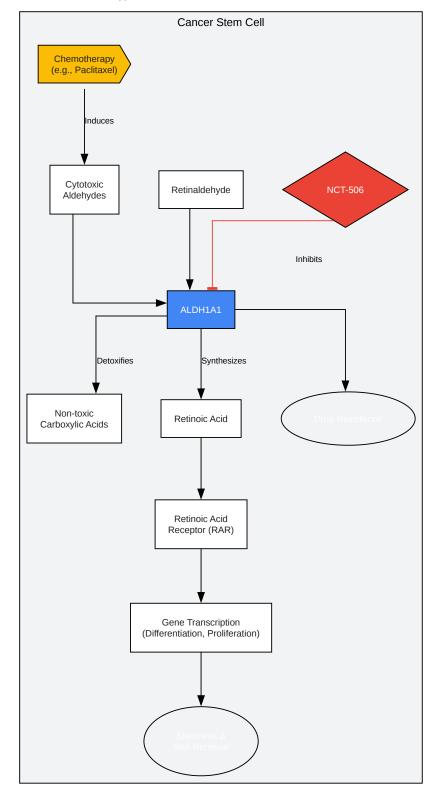
Core Mechanism and Activity

NCT-506 is an orally bioavailable, quinoline-based small molecule inhibitor of ALDH1A1.[1][2] It has demonstrated potent and selective inhibition of the ALDH1A1 isoform, which is a key enzyme implicated in cancer cell chemoresistance, stemness, and proliferation.[3][4] The overexpression of ALDH1A1 is a biomarker in various cancers, making it a compelling therapeutic target.[3][5]

Signaling Pathway Context

ALDH1A1 is a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation, proliferation, and apoptosis. In cancer stem cells (CSCs), elevated ALDH1A1 activity contributes to resistance to chemotherapy and promotes self-renewal. By inhibiting ALDH1A1, **NCT-506** is hypothesized to disrupt these pro-tumorigenic pathways, thereby sensitizing cancer cells to cytotoxic agents and reducing their stem-like characteristics.





Hypothesized NCT-506 Mechanism of Action

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Hypothesized NCT-506 Mechanism of Action.



Quantitative In Vitro Data

The following tables summarize the inhibitory and cytotoxic activities of **NCT-506** across various assays and cell lines.

Enzymatic Inhibition

Target Isoform	IC50 (µM)
hALDH1A1	0.007 ± 0.001[6]
hALDH1A3	16.4 ± 3.99[6]
hALDH2	21.5[6]

Cell-Based ALDH Inhibition (Aldefluor Assay)

Cell Line	Cancer Type	IC50 (μM)
MIA PaCa-2	Pancreatic	0.077 ± 0.040[6]
OV-90	Ovarian	0.161 ± 0.038[6]
HT-29	Colon	0.048 ± 0.022[6]

Cell Viability and Cytotoxicity

Cell Line	Assay Type	Parameter	Value (μM)
OV-90	Cell Viability (6 days)	EC50	45.6[6]
SKOV-3-TR	Combination with Paclitaxel (100 nM)	EC50	11.2[6]

Potentiation of Paclitaxel Cytotoxicity in SKOV-3-TR Cells



NCT-506 Concentration (μM)	Paclitaxel IC50 (nM)
0 (DMSO)	1202[6]
1	924[6]
3	870[6]
10	411[6]
20	102[6]
30	31.8[6]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

ALDH Enzymatic Activity Assay

This protocol is a generalized procedure for measuring the inhibition of ALDH isoenzymes.

- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM BES, pH 7.5).
- Component Assembly: In a suitable microplate, combine the ALDH enzyme (100–200 nM), NAD+ (200 μM), and varying concentrations of NCT-506 (or DMSO as a control) in the reaction buffer. The final DMSO concentration should be kept constant (e.g., 1%).[4]
- Pre-incubation: Incubate the mixture for a defined period (e.g., 2 minutes) at a controlled temperature (e.g., 25 °C).[4]
- Reaction Initiation: Initiate the reaction by adding the aldehyde substrate (e.g., 100 μ M propionaldehyde).[4]
- Data Acquisition: Monitor the increase in NADH fluorescence or absorbance (e.g., excitation at 340 nm, emission at 460 nm) over time.
- Data Analysis: Calculate the initial reaction rates. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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Workflow for ALDH Enzymatic Inhibition Assay.

Aldefluor Cell-Based Assay

This assay measures the intracellular ALDH activity in live cells.

- Cell Preparation: Harvest and wash the desired cancer cell lines (e.g., MIA PaCa-2, OV-90).
- Inhibitor Treatment: Resuspend the cells in Aldefluor assay buffer and treat with varying concentrations of NCT-506 for a specified duration.
- Substrate Addition: Add the activated Aldefluor substrate to the cell suspension. A parallel sample should be treated with the specific ALDH inhibitor DEAB to serve as a negative control for gating.
- Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for the conversion of the substrate by intracellular ALDH.
- Flow Cytometry: Analyze the cell population using a flow cytometer. The ALDH-positive population is identified by its bright fluorescence, which is absent in the DEAB-treated control.
- Data Analysis: Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity. Determine the IC50 of NCT-506 by plotting the reduction in ALDH activity against the inhibitor concentration.

Cell Viability and Combination Index Assays

These assays determine the effect of **NCT-506** on cell proliferation, alone or in combination with other agents.

 Cell Seeding: Seed cells (e.g., OV-90, SKOV-3-TR) in 96-well plates and allow them to adhere overnight.



- Drug Treatment: Treat the cells with a serial dilution of **NCT-506**, a second drug (e.g., Paclitaxel), or a combination of both. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for a prolonged period (e.g., 6 days for single-agent viability).
 [6]
- Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a cell-titer glow assay.
- Data Analysis: Normalize the results to the vehicle control. Calculate EC50 or IC50 values by fitting the data to a dose-response curve. For combination studies, synergy can be calculated using the Chou-Talalay method to determine a Combination Index (CI).

Key Findings and Implications

- Potent and Selective ALDH1A1 Inhibition: NCT-506 demonstrates nanomolar potency against the ALDH1A1 isoform, with significant selectivity over other ALDH isoforms like 1A3 and 2.[6]
- Cellular Target Engagement: The compound effectively inhibits intracellular ALDH activity in various cancer cell lines, confirming its cell permeability and target engagement.[1][6]
- Synergy with Chemotherapy: NCT-506 significantly potentiates the cytotoxic effects of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR), suggesting its potential to overcome chemoresistance.[1][6]
- Inhibition of Spheroid Formation: Studies have shown that NCT-506 can inhibit the formation
 of 3D spheroid cultures of OV-90 cancer cells, a key characteristic of cancer stem cells.[1][3]
 [5]

These preliminary in vitro findings underscore the potential of **NCT-506** as a targeted therapeutic agent for cancers with high ALDH1A1 expression. Further studies are warranted to explore its in vivo efficacy and safety profile.

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